

ABT-518 pharmacological profile and properties

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Compound Focus: Abt-518

CAS No.: 286845-00-9

Cat. No.: S549035

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Comprehensive Technical Profile of ABT-518

ABT-518 is a novel matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories with anti-tumor activity [1]. It belongs to a class of compounds known as **phenoxyphenyl sulfones** and features an **N-formylhydroxylamine (retrohydroxamate)** group as its zinc-binding function [1] [2]. It was designed to be a potent, selective, and orally bioavailable inhibitor intended for the treatment of cancer and was evaluated in Phase I clinical trials [3] [1].

The table below summarizes the core pharmacological and chemical properties of **ABT-518**:

Property Category	Details
CAS Registry Number	286845-00-9 [4] [5]
Molecular Formula	C ₂₁ H ₂₂ F ₃ NO ₈ S [4] [5]
Molecular Weight	505.46 g/mol [4] [5]
Mechanism of Action	Inhibitor of Matrix Metalloproteinases (MMPs) [4]
Primary Targets	Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [4] [1]
Key Development Stage	Phase I Clinical Trial (as of 2002) [3]

Property Category	Details
Route of Administration	Oral [3]

Pharmacokinetics and Metabolism in Humans

The following data is derived from a phase I clinical trial where **ABT-518** was administered orally once daily [3] [6].

Pharmacokinetic Parameter	Findings
Time to Peak Plasma Levels (T _{max})	4 to 8 hours post-dose [3]
Terminal Half-Life (T _{1/2})	Approximately 20 hours [3]
Estimated Clearance (Cl/F)	Approximately 3 L/h [3]
Estimated Volume of Distribution (V/F)	Over 70 L, suggesting wide tissue distribution [3]
Metabolism	Extensively metabolized; at least six different metabolites identified in human plasma [3] [6]

Analytical Method for Quantification

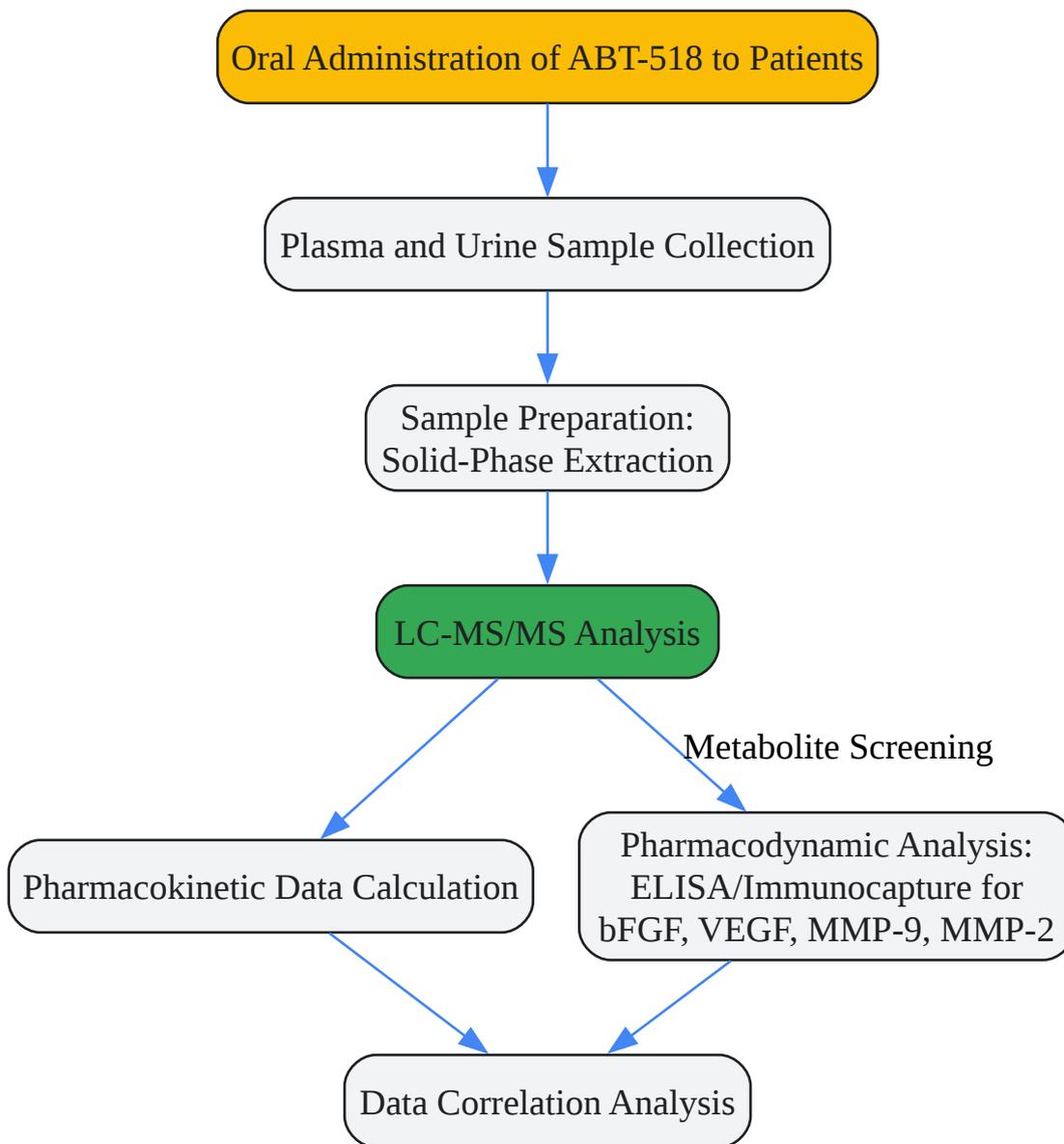
A validated high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method was developed for the quantitative analysis of **ABT-518** and the screening of six potential metabolites in human plasma during its phase I trial [6].

- **Sample Preparation:** A simple solid-phase extraction method on phenyl cartridges [6].
- **Chromatography:** A Zorbax Extend C18 column with a mobile phase of methanol and aqueous 10 mM ammonium hydroxide (80:20, v/v) [6].
- **Detection:** API2000 triple-quadrupole mass spectrometer [6].

- **Assay Performance:** The dynamic range was from 10 to 1000 ng/mL, with inter-assay accuracy within -9.24 to 6.93% and precision always below 10.7% [6].

Experimental Protocol Summary

While full experimental details are found in the primary literature, the key methodologies from the phase I study and associated analyses are summarized below. This workflow illustrates the process from dosing to data analysis:



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*Experimental workflow for **ABT-518** clinical pharmacokinetic and pharmacodynamic analysis.*

Key Experimental Details:

- **Dosing:** **ABT-518** was given once daily via the oral route [3].
- **Sample Collection:** Plasma and urine samples were obtained from patients in the trial [3].
- **Analytical Techniques:**
 - **LC-MS/MS:** Used for quantifying **ABT-518** and its metabolites [3] [6].
 - **ELISA and Immunocapture Assays:** Used for pharmacodynamic analysis of angiogenic growth factors (bFGF and VEGF) and total MMP-9 and MMP-2/MMP-9 activity [3].
- **Outcome:** The study concluded that **ABT-518** is extensively metabolized, but no significant correlations between its pharmacokinetics and the measured pharmacodynamic markers could be established [3].

Development Context and Current Status

ABT-518 was part of the evolution of Abbott Laboratories' MMP inhibitor program. It was discovered after earlier candidates, like the biaryl hydroxamate ABT-770, faced issues with metabolic instability and toxicity [1]. The phenoxyphenyl sulfone chemotype of **ABT-518** was developed to mitigate these problems [1]. The available search results do not indicate that **ABT-518** progressed beyond Phase I clinical trials. Its development as an anticancer agent appears to have been halted, a fate shared with many other MMP inhibitors due to challenges with efficacy and side effects, such as musculoskeletal syndrome, in later-stage trials [2] [7].

Known Hazards

According to a safety data sheet, **ABT-518** is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [5]. It is for research use only and is not for sale to patients [4].

Information Limitations and Next Steps

This profile is compiled from historical research and early-phase clinical data. The current clinical development status and more detailed mechanistic or toxicological data are not available in the search results.

To further your research, you could:

- **Investigate the current landscape** of MMP inhibitor drug discovery, which has shifted toward designing more selective inhibitors to avoid past side effects [7].
- **Search clinical trial registries** (like ClinicalTrials.gov) for any official records of **ABT-518**'s Phase I study.
- **Explore recent reviews** on MMP inhibitors in scientific databases to understand the broader context of why this class of drugs has faced challenges.

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